

# 2,3-Butanediol stereoisomers (levo, dextro, meso) properties

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An In-depth Technical Guide to the Stereoisomers of 2,3-Butanediol

### Introduction

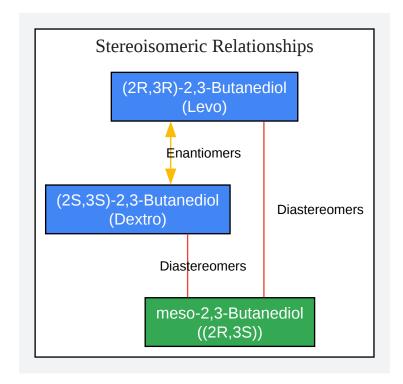
**2,3-Butanediol** (2,3-BD) is a vicinal diol with the chemical formula C4H10O2. It is a significant platform chemical with wide-ranging applications in the chemical, pharmaceutical, and food industries.[1][2] The presence of two chiral centers at carbons 2 and 3 results in the existence of three distinct stereoisomers: two enantiomers, (2R,3R)-(-)-**2,3-butanediol** (levo) and (2S,3S)-(+)-**2,3-butanediol** (dextro), and an optically inactive meso compound, (2R,3S)-**2,3-butanediol**.[3][4] These stereoisomers exhibit unique physical, chemical, and biological properties, making their individual characteristics a critical area of study for researchers, particularly in drug development and chiral synthesis.[5][6]

This technical guide provides a comprehensive overview of the core properties of levo, dextro, and meso-**2,3-butanediol**, details common experimental protocols for their analysis, and visualizes key relationships and workflows.

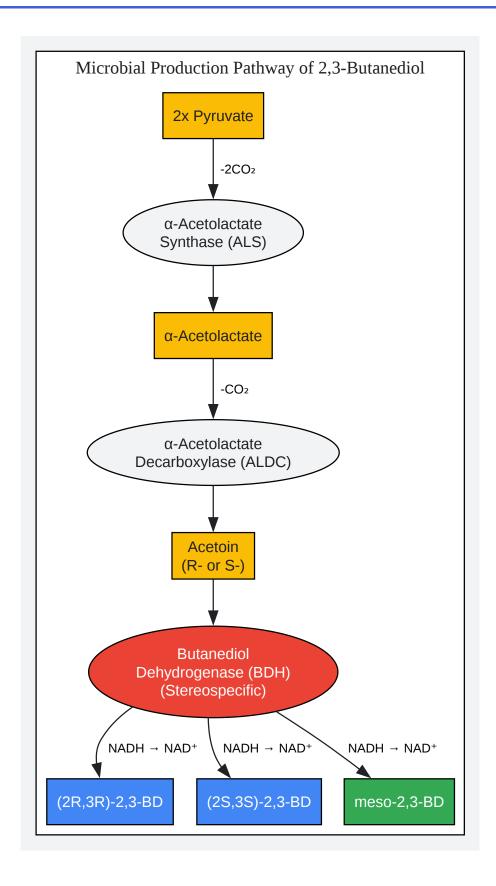
# Stereoisomer Configurations and Relationships

The three stereoisomers of **2,3-butanediol** arise from the different spatial arrangements of the hydroxyl groups around the two chiral carbons. The (2R,3R) and (2S,3S) forms are non-superimposable mirror images of each other, known as enantiomers.[6] The meso form, (2R,3S), has a plane of symmetry and is therefore achiral and optically inactive. It is a diastereomer of the other two forms.













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